Anti-inflammatory peptide 1

Übersicht

Beschreibung

Anti-Inflammatory Peptide 1 is a bioactive peptide known for its potent anti-inflammatory properties. It is derived from various natural sources, including plants, animals, and microorganisms. This peptide plays a crucial role in modulating the immune response and reducing inflammation, making it a valuable compound in medical and pharmaceutical research .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Anti-inflammatorisches Peptid 1 erfolgt in der Regel mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Aktivierung von Aminosäuren: Aminosäuren werden unter Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) aktiviert.

Kupplung: Die aktivierten Aminosäuren werden an die am Harz gebundene Peptidkette gekoppelt.

Entschützung: Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kupplungsschritt zu ermöglichen.

Spaltung: Das vollständige Peptid wird mit einem Spaltungsreagenz wie Trifluoressigsäure (TFA) vom Harz abgespalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Anti-inflammatorisches Peptid 1 erfolgt im großen Maßstab mittels SPPS oder rekombinanter DNA-Technologie. Bei der rekombinanten DNA-Technologie wird das Gen, das für das Peptid kodiert, in ein geeignetes Expressionssystem, wie z. B. Escherichia coli oder Hefe, eingebracht, um das Peptid in großen Mengen zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Anti-inflammatorisches Peptid 1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zu bilden, die seine Struktur stabilisieren.

Reduktion: Reduktionsreaktionen können Disulfidbrücken brechen, was zu Veränderungen in der Konformation des Peptids führt.

Substitution: Aminosäurereste im Peptid können substituiert werden, um seine Eigenschaften zu verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Jod können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol sind gängige Reduktionsmittel.

Substitution: Site-directed Mutagenesis oder chemische Modifikationstechniken werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen modifizierte Peptide mit veränderter Stabilität, Aktivität oder Bindungseigenschaften .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatorisches Peptid 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Das Peptid wird auf seine Rolle bei der Modulation der Immunantwort und der Reduzierung von Entzündungen untersucht.

Medizin: Anti-inflammatorisches Peptid 1 wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen wie Arthritis und entzündlichen Darmerkrankungen untersucht.

Industrie: Das Peptid wird bei der Entwicklung von entzündungshemmenden Medikamenten und als Zusatzstoff in Kosmetikprodukten zur Reduzierung von Hautentzündungen verwendet

5. Wirkmechanismus

Der Wirkmechanismus von Anti-inflammatorisches Peptid 1 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Das Peptid bindet an Rezeptoren auf Immunzellen, wie Makrophagen und T-Zellen, und moduliert deren Aktivität.

Beteiligte Signalwege: Anti-inflammatorisches Peptid 1 hemmt die Produktion von pro-inflammatorischen Zytokinen wie Tumornekrosefaktor-alpha (TNF-α) und Interleukinen (IL-1, IL-6). .

Wirkmechanismus

The mechanism of action of Anti-Inflammatory Peptide 1 involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Anti-inflammatorisches Peptid 1 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Antiflammin: Ein weiteres entzündungshemmendes Peptid mit ähnlichen immunmodulatorischen Eigenschaften.

N-Acetyl-Seryl-Aspartyl-Lysyl-Prolin (Ac-SDKP): Ein Peptid, das für seine entzündungshemmenden und antifibrotischen Wirkungen bekannt ist.

Bienengiftpeptide: Peptide, die aus Bienengift gewonnen werden und entzündungshemmende und antimikrobielle Eigenschaften aufweisen.

Einzigartigkeit: Anti-inflammatorisches Peptid 1 ist aufgrund seiner spezifischen Aminosäuresequenz und seiner Fähigkeit, mehrere entzündliche Signalwege gleichzeitig zu modulieren, einzigartig. Dies macht es zu einem vielseitigen und wirksamen entzündungshemmenden Mittel .

Eigenschaften

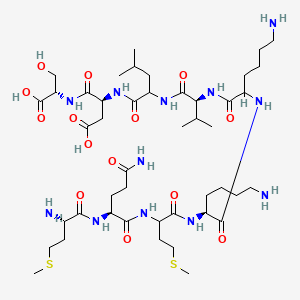

IUPAC Name |

3-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZUZGWPOCVGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H82N12O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.